molecular formula C24H19ClF3N5O3S2 B11210627 N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B11210627
M. Wt: 582.0 g/mol
InChI Key: YPOVCGAITSTBRH-UHFFFAOYSA-N
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Description

N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a triazole ring, and various functional groups such as chloro, trifluoromethyl, and methoxy groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

Molecular Formula

C24H19ClF3N5O3S2

Molecular Weight

582.0 g/mol

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H19ClF3N5O3S2/c1-36-18-6-3-2-5-17(18)33-20(12-29-22(35)19-7-4-10-37-19)31-32-23(33)38-13-21(34)30-16-11-14(24(26,27)28)8-9-15(16)25/h2-11H,12-13H2,1H3,(H,29,35)(H,30,34)

InChI Key

YPOVCGAITSTBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the addition of the chloro, trifluoromethyl, and methoxy groups under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance the reaction efficiency and reduce the production time is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE: shares similarities with other compounds containing thiophene and triazole rings, such as:

Uniqueness

The uniqueness of N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of N-({5-[({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}METHYL)THIOPHENE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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